molecular formula C8H15N B1419780 4-Cyclopropylpiperidine CAS No. 208245-59-4

4-Cyclopropylpiperidine

Cat. No. B1419780
M. Wt: 125.21 g/mol
InChI Key: NCNVPWCTEBODPS-UHFFFAOYSA-N
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Description

4-Cyclopropylpiperidine is a medicinal compound that has shown to be efficacious for the treatment of diabetes in mice . It has been shown to activate the insulin receptor at nanomolar concentrations, which may lead to improved glucose tolerance in diabetic patients .


Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

The molecular formula of 4-Cyclopropylpiperidine is C8H15N . The average mass is 125.211 Da and the monoisotopic mass is 125.120445 Da .

Scientific Research Applications

Sigma Receptor Ligands and Biological Profiles

A study investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, revealing high affinity for sigma receptor subtypes. Specifically, a compound with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties demonstrated significant affinity and selectivity for sigma1 sites, with potential sigma1/sigma2 agonistic activity. Furthermore, the sigma ligands in this study induced differential expression of tissue transglutaminase in primary astroglial cell cultures, suggesting diverse modulatory effects (Prezzavento et al., 2007).

Synthesis of Constrained Homoserine Analogues

Research on the diastereodivergent synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives aimed to create conformationally constrained homoserine analogues. These compounds, with their high optical purity and stereocontrolled synthesis, hold potential for medicinal chemistry applications as conformational probes or in drug discovery (Occhiato et al., 2011).

Cytochrome P450 Interactions with 4-Aminopiperidine Drugs

A study on the metabolism of 4-Aminopiperidine drugs by Cytochrome P450s provided molecular and quantum mechanical insights into the catalytic mechanism of these drugs' N-dealkylation reaction. This research is crucial for guiding drug discovery programs by suggesting how structure-based approaches can optimize drug metabolism (Sun & Scott, 2011).

Applications in Tuberculosis and Antibacterial Treatments

A study synthesized novel cyclopropyl analogues of quinoline-3-carboxylic acid, exhibiting significant in vitro anti-tubercular and antibacterial activity. The compounds were characterized and demonstrated notable potency against Mycobacterium tuberculosis and various bacterial strains, indicating their potential as effective antibacterial agents (Suresh et al., 2014).

Safety And Hazards

4-Cyclopropylpiperidine has been classified as having acute toxicity when ingested, and it can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands thoroughly after handling .

properties

IUPAC Name

4-cyclopropylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7(1)8-3-5-9-6-4-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVPWCTEBODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667099
Record name 4-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylpiperidine

CAS RN

208245-59-4
Record name 4-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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